

2-Chloroquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 2-Chloroquinazolin-4-amine

Cat. No.: B1347355

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CAS Number: 59870-43-8

This technical guide provides an in-depth overview of **2-Chloroquinazolin-4-amine**, a pivotal heterocyclic compound in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of targeted therapies. This document collates essential data, experimental protocols, and pathway information to support researchers, scientists, and drug development professionals in their work with this versatile scaffold.

Chemical and Physical Properties

Property	Value	Source
CAS Number	59870-43-8	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₆ CIN ₃	[2] [3] [5]
Molecular Weight	179.61 g/mol	[2] [3] [5]
Physical Form	Solid	[1]
Purity	Typically ≥96%	[1] [4]
Storage Temperature	2-8°C, in a dark, dry, and sealed environment	[1]
Boiling Point	313.6 °C at 760 mmHg	[3]
Density	1.445 g/cm ³	[3]
Flash Point	143.5 °C	[3]

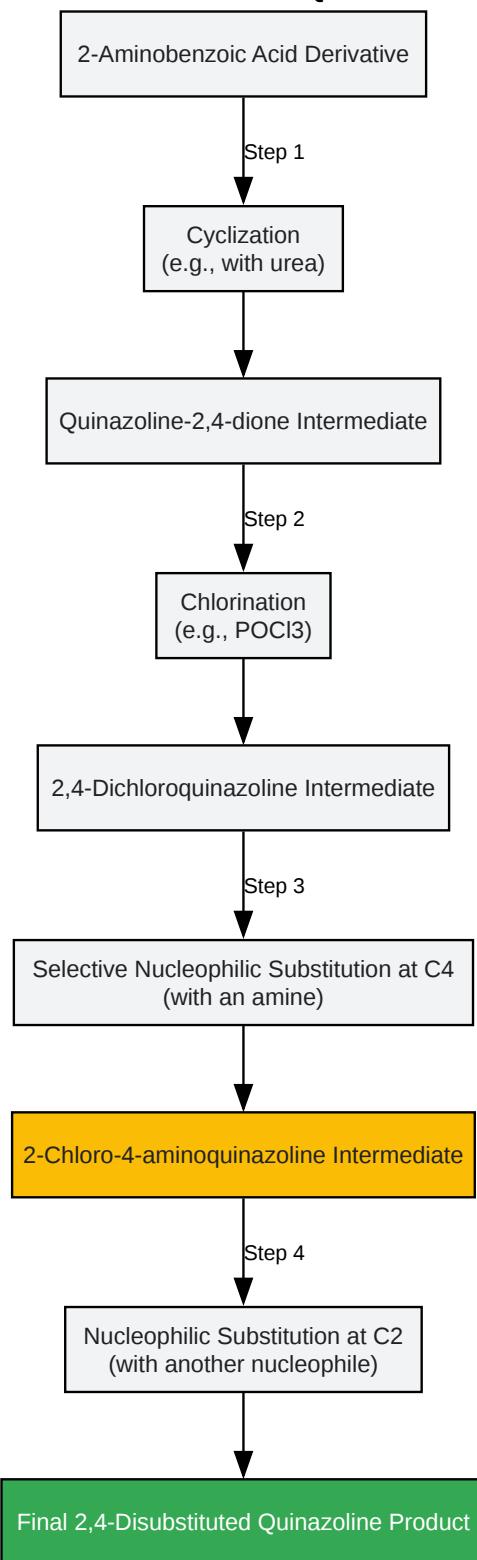
Synthesis and Reactivity

2-Chloroquinazolin-4-amine is a key building block in synthetic chemistry. The chloro-substituent at the 2-position and the amino group at the 4-position offer versatile handles for further chemical modifications. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) at the 2-position.

General Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for the synthesis of 2,4-disubstituted quinazoline derivatives starting from a suitable anthranilic acid.

General Synthetic Workflow for Quinazoline Derivatives

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Caption: General workflow for synthesizing quinazoline derivatives.

Biological Activity and Therapeutic Potential

The quinazoline core is a "privileged structure" in drug discovery, and derivatives of **2-Chloroquinazolin-4-amine** have been extensively investigated for various therapeutic applications.[\[1\]](#)

Anticancer Activity

Quinazoline derivatives are well-known as inhibitors of protein kinases involved in cancer progression.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline scaffold.[\[1\]](#)[\[9\]](#)

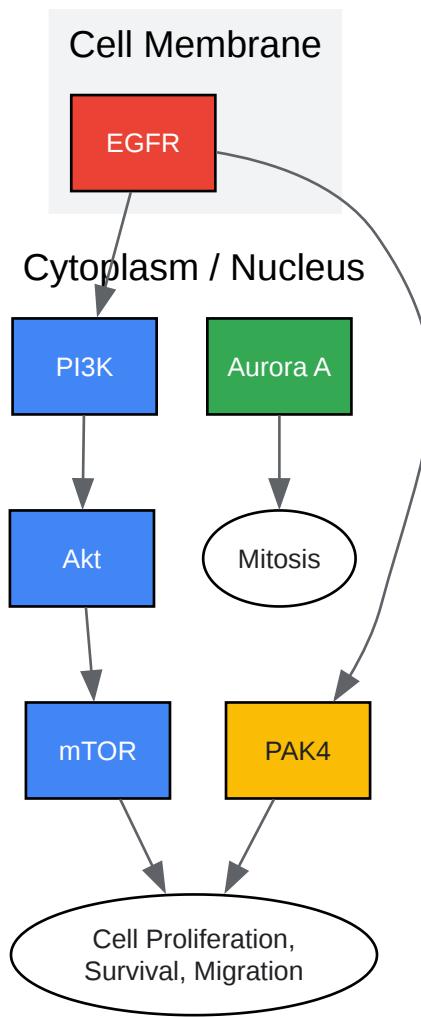
Targeted Kinase Inhibition:

Derivatives have shown potent inhibitory activity against several kinases, including:

- Epidermal Growth Factor Receptor (EGFR): A primary target in non-small cell lung cancer.[\[1\]](#)
- p21-Activated Kinase 4 (PAK4): Implicated in cell migration and invasion.[\[6\]](#)
- Aurora A Kinase: A key regulator of mitosis.[\[7\]](#)
- Fms-like tyrosine kinase 3 (FLT3): A target in acute myeloid leukemia (AML).[\[8\]](#)

The following diagram illustrates the role of some of these kinases in cell signaling pathways.

Key Kinase Signaling Pathways in Cancer

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Caption: Simplified diagram of cancer-related kinase signaling pathways.

Cytotoxicity Data of Representative Derivatives:

The following table summarizes the *in vitro* anticancer activity of selected quinazoline derivatives, demonstrating the potential of this chemical class.

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Source
Compound 18a	K562	Chronic Myeloid Leukemia	0.3 ± 0.01	[10]
Compound 18b	K562	Chronic Myeloid Leukemia	0.05 ± 0.02	[10]
Compound 6	Various	Breast, Lung, Colon, etc.	Potent Inhibition	[7]
Compound 15	(Anti-SARS-CoV-2)	Vero Cells	5.3	[11]
Compound 9p	HT-29	Colon Cancer	0.015	[12]
Compound 9p	H-460	Lung Cancer	0.031	[12]

Anti-inflammatory Activity

Derivatives of **2-Chloroquinazolin-4-amine** have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Compound	Activity	IC ₅₀ (μg/ml)	Source
Derivative 4	Anti-inflammatory	1.772	[13]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis and biological evaluation of quinazoline derivatives.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes a common step in the synthesis of many quinazoline derivatives.

- Reaction Setup: A mixture of 6,7-dimethoxy quinazolin-2,4-dione, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF) is prepared.[2][13]

- Heating: The reaction mixture is heated and stirred, typically at around 110°C for several hours.[\[2\]](#) The progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure.
- Isolation: The resulting oil is slowly added to ice water with stirring, causing the product to precipitate.[\[13\]](#)
- Purification: The precipitate is collected by filtration and washed to yield the 2,4-dichloro intermediate.[\[13\]](#)

General Procedure for N-Arylation at the 4-Position

This procedure details the synthesis of 4-anilinoquinazoline derivatives from a 2,4-dichloroquinazoline intermediate.

- Reaction Mixture: The 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is dissolved in a suitable solvent, such as isopropanol.[\[13\]](#)
- Addition of Amine: The desired aniline derivative (1 equivalent) is added to the solution.[\[13\]](#)
- Reflux: The reaction mixture is heated to reflux for several hours (e.g., 6 hours).[\[13\]](#)
- Cooling and Precipitation: The mixture is cooled to room temperature, and the product precipitates out of the solution.
- Isolation: The solid product is collected by filtration and washed with distilled water to yield the final 2-chloro-4-(aryl amino)quinazoline derivative.[\[13\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- Compound Treatment: The cells are treated with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) is determined.^[4]

Conclusion

2-Chloroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as potent kinase inhibitors in oncology. The synthetic accessibility and the potential for diverse functionalization make this scaffold a continuing focus of research in the quest for new and more effective drugs.

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